
N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
概要
説明
BMS-794833 is a potent small-molecule inhibitor that targets both the vascular endothelial growth factor receptor 2 (VEGFR2) and the mesenchymal epithelial transition factor (c-Met). It is known for its high specificity and efficacy in inhibiting these receptors, which play crucial roles in tumor angiogenesis, invasion, and metastasis .
科学的研究の応用
BMS-794833 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anti-tumor properties, particularly in inhibiting tumor growth and metastasis in various cancer models
Biological Studies: The compound is used to study the roles of VEGFR2 and c-Met in cellular processes such as angiogenesis, cell migration, and proliferation.
Drug Development: BMS-794833 serves as a lead compound for developing new therapeutic agents targeting VEGFR2 and c-Met.
Combination Therapy: It is investigated for its potential to enhance the efficacy of other anti-cancer drugs when used in combination.
作用機序
BMS-794833 exerts its effects by competitively inhibiting the ATP-binding sites of VEGFR2 and c-Met. This inhibition blocks the downstream signaling pathways involved in angiogenesis and tumor cell proliferation. The compound also affects other pathways, such as the Ras/CDK2 pathway, which contributes to its anti-tumor activity .
生化学分析
Biochemical Properties
BMS-794833 has been found to interact with several key enzymes and proteins. It is a potent inhibitor of c-Met and VEGFR2, with IC50 values of 1.7 nM and 15 nM respectively . It also has inhibitory effects on Ron, Axl, and Flt3 . These interactions play a crucial role in its biochemical activity, particularly in the context of cancer treatment.
Cellular Effects
BMS-794833 has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce anlotinib resistance in osteosarcoma cells by targeting the VEGFR/Ras/CDK2 pathway . It also significantly improved the resistance of osteosarcoma cells to anlotinib . Furthermore, BMS-794833 has been shown to decrease protumoral properties of tumor-associated macrophages in vitro .
Molecular Mechanism
The molecular mechanism of action of BMS-794833 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It targets VEGFR and MET simultaneously, exhibiting a dual mechanism of action . The regulatory effects of BMS-794833 on the proliferation and drug resistance of osteosarcoma cells were found to be dependent on the VEGFR/Ras/CDK2 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, BMS-794833 has been observed to exert its effects over time. It has been reported to be active by greater than 50% tumor growth inhibition for at least one tumor doubling time in the GTL-16 gastric carcinoma model . No toxicity was observed at any of the dose levels when administered once daily for a duration of 14 days .
Dosage Effects in Animal Models
In animal models, the effects of BMS-794833 vary with different dosages. It has been found to exert dose-dependent therapeutic effects against multiple tumors . More importantly, BMS-794833 and anlotinib exerted synergistic therapeutic effects against osteosarcoma in vivo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-794833 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of BMS-794833 follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
BMS-794833 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: BMS-794833 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of BMS-794833, which may have altered biological activities and properties .
類似化合物との比較
Similar Compounds
Anlotinib: Another multi-target tyrosine kinase inhibitor that targets VEGFR and c-Met.
Regorafenib: A small-molecule inhibitor targeting multiple kinases, including VEGFR and c-Met.
Cabozantinib: Inhibits VEGFR, c-Met, and other kinases involved in tumor growth and angiogenesis
Uniqueness
BMS-794833 is unique due to its high specificity and potency in inhibiting both VEGFR2 and c-Met. Its dual mechanism of action and ability to overcome resistance in certain cancer models make it a promising candidate for cancer therapy .
特性
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXPCKITKHFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657662 | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1174046-72-0 | |
| Record name | BMS-794833 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-794833 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)

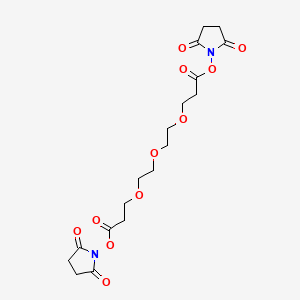

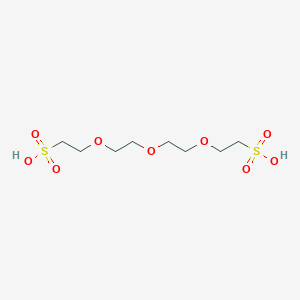
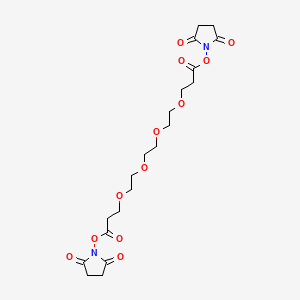

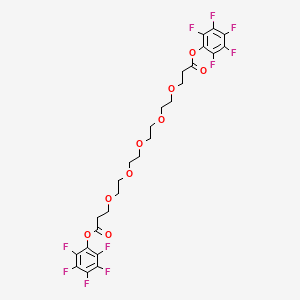
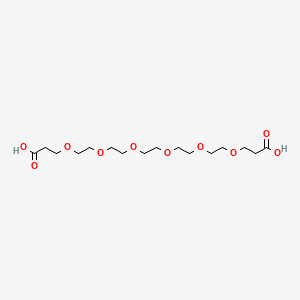
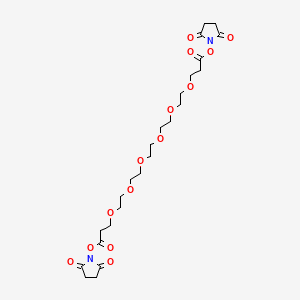
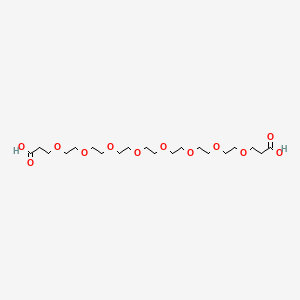

![3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B606191.png)